molecular formula C19H31HgO3- B13819233 Phenylethyl methoxy mercury neodecanoate

Phenylethyl methoxy mercury neodecanoate

Cat. No.: B13819233
M. Wt: 508.0 g/mol
InChI Key: MBCWZKROORQVQK-UHFFFAOYSA-M
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Description

Historical Context of Organic Mercury Compounds in Specialized Chemical Processes

The application of mercury and its compounds in chemical processes has a long history. nih.gov Organomercury compounds, despite their known toxicities, have proven to be useful catalysts in several commercial chemical conversions. wikipedia.org For instance, mercury-based catalysis was integral to the history of chlorinated ethane (B1197151) and ethylene (B1197577) production. wikipedia.org Mercuric salts have also been employed in the hydration of acetylene (B1199291) to produce acetaldehyde, a key industrial process. wikipedia.org Furthermore, mercuric acetate (B1210297) and mercuric chloride have served as catalysts in organic polymerization reactions and as intermediates in the synthesis of other organomercury compounds. nih.gov The mercuration of aromatic rings, an electrophilic aromatic substitution reaction, was first reported in 1898 and provides a direct route to arylmercury compounds. wikipedia.orgchemeurope.com

The Role of Organometallic Catalysts in Polymer Science

Organometallic catalysis is a cornerstone of modern polymer science, revolutionizing the production of polymers by enabling precise control over their molecular architecture, stereochemistry, and molecular weight. mdpi.com The use of organometallic complexes as catalysts facilitates the polymerization of monomers into plastics and other materials with tailored properties. solubilityofthings.com

Prominent examples include Ziegler-Natta catalysts, which are crucial in the plastics industry for producing high-density polyethylene (B3416737) (HDPE) and polypropylene (B1209903) with specific characteristics. fiveable.melibretexts.org Homogeneous organometallic catalysts, such as metallocenes, are noted for the high degree of control they offer over polymer composition, microstructure, and linearity. researchgate.net These single-site catalysts can precisely manage parameters like co-monomer distribution and molecular weight distribution. researchgate.net Phenyl mercury neodecanoate, for example, is utilized as a catalyst in the synthesis of polyurethanes, adhesives, sealants, and elastomers. mubychem.com

Structural Features and Electronic Properties of Alkyl/Aryl Mercury Centers

Organomercury compounds of the types R₂Hg (dialkyl/diaryl) and RHgX (alkyl/aryl mercury halide/carboxylate) are characterized by specific structural and electronic features. The mercury atom in these compounds is typically in the +2 oxidation state and exhibits a strong tendency to form two strong, linear covalent bonds, indicating sp-hybridization. libretexts.orgcore.ac.uk

The Hg-C bond is generally stable towards air and moisture but can be sensitive to light. chemeurope.comslideshare.net This stability is attributed to the low polarity of the bond. wikipedia.org X-ray crystallographic studies of both R₂Hg and RHgX compounds confirm their generally linear structures. libretexts.org For instance, the C-Hg-C angle in (C₆F₅)₂Hg is 176.2°. libretexts.org The mercury center in these compounds has vacant 6p- and 6d-orbitals, allowing it to participate in weaker secondary bonds, which can cause minor distortions from a perfectly linear geometry. core.ac.uk

Computational studies using Density Functional Theory (DFT) have been employed to assess the physicochemical properties of alkyl mercury compounds, including bond lengths, ionization energies, and binding energies. researchgate.net The mercury-carbon bond length typically falls in the range of 2.06-2.15 Å. core.ac.uk

PropertyTypical Value/Description
Hybridization at Hg sp
Coordination Geometry Linear
Hg-C Bond Character Covalent, low polarity
Typical Hg-C Bond Length ~2.1 Å researchgate.net
Lewis Acidity Generally weak, increases with electron-withdrawing groups libretexts.org

Overview of Neodecanoate Ligands in Coordination Chemistry

Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. purdue.edubccampus.ca They function as Lewis bases, donating a pair of electrons to the metal center, which acts as a Lewis acid. msu.edu Ligands can be classified by the number of donor atoms they use to bond to the metal, with terms like monodentate ("one-toothed") and polydentate describing their binding capabilities. purdue.edumsu.edu

Phenyl Mercury Neodecanoate: Properties and Research Findings

Phenyl mercury neodecanoate is an organomercury compound where a mercury atom is covalently bonded to a phenyl group and a neodecanoate ligand. cymitquimica.com This compound integrates the structural features of an aryl mercury center with the properties imparted by the branched-chain carboxylate ligand.

Detailed research has identified phenyl mercury neodecanoate as an effective catalyst for polyurethane synthesis. mubychem.com Its catalytic activity is central to the formation of polyurethane-based materials, including adhesives, sealants, and elastomers. mubychem.com

Below are the computed chemical and physical properties of the compound.

PropertyValue
Molecular Formula C₁₆H₂₄HgO₂ nih.govcymitquimica.com
Molecular Weight 448.95 g/mol nih.gov
IUPAC Name 7,7-dimethyloctanoyloxy(phenyl)mercury nih.gov
CAS Number 26545-49-3 nih.gov
Appearance White to light yellow solid or viscous liquid cymitquimica.com; Clear liquid smooth-on.com
Topological Polar Surface Area 26.3 Ų nih.gov
Heavy Atom Count 19 nih.gov
Complexity 252 nih.gov

Properties

Molecular Formula

C19H31HgO3-

Molecular Weight

508.0 g/mol

IUPAC Name

7,7-dimethyloctanoate;methoxy(2-phenylethyl)mercury

InChI

InChI=1S/C10H20O2.C8H9.CH3O.Hg/c1-10(2,3)8-6-4-5-7-9(11)12;1-2-8-6-4-3-5-7-8;1-2;/h4-8H2,1-3H3,(H,11,12);3-7H,1-2H2;1H3;/q;;-1;+1/p-1

InChI Key

MBCWZKROORQVQK-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)CCCCCC(=O)[O-].CO[Hg]CCC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for Phenylethyl Methoxy Mercury Neodecanoate

Precursor Synthesis and Ligand Preparation

The successful synthesis of the target compound relies on the prior preparation of its key structural components: the phenylethyl methoxy (B1213986) moiety, which forms the organic part of the organometallic bond, and the neodecanoate ligand.

Synthesis of Phenylethyl Methoxy Moiety

The phenylethyl methoxy group serves as the organic precursor for attachment to the mercury center. A common and effective starting material for this moiety is a halogenated derivative, such as 1-(2-bromoethyl)-4-methoxybenzene. This precursor can be synthesized through established organic chemistry routes, often starting from a corresponding alcohol and converting the hydroxyl group to a halide, which is a better leaving group for subsequent reactions.

The synthesis can be achieved by treating 2-(4-methoxyphenyl)ethanol with a halogenating agent like phosphorus tribromide (PBr₃). This reaction efficiently converts the primary alcohol into the desired alkyl bromide, which is essential for the transmetallation pathway described later.

Step Reactant Reagent Product Reaction Type
12-(4-methoxyphenyl)ethanolPhosphorus Tribromide (PBr₃)1-(2-bromoethyl)-4-methoxybenzeneHalogenation

Synthesis of Neodecanoic Acid and its Derivatives

Neodecanoic acid is a branched-chain carboxylic acid (C10H20O2) that forms the carboxylate ligand in the final product. wikipedia.org For its incorporation into the organomercury compound, it is typically converted into a more reactive salt form.

The most common derivative for this purpose is sodium neodecanoate. This salt is readily prepared by a simple acid-base neutralization reaction between neodecanoic acid and a strong base, such as sodium hydroxide (B78521) (NaOH). caloongchem.com The reaction is straightforward and results in the formation of the sodium salt and water. caloongchem.com This salt is then used in the final ligand exchange step.

Reactant Reagent Product Reaction Type
Neodecanoic AcidSodium Hydroxide (NaOH)Sodium NeodecanoateAcid-Base Neutralization

Organomercurial Formation via Mercuration Reactions

The creation of the carbon-mercury (C-Hg) bond is the central step in forming the organomercurial structure. This can be approached through two main strategies: direct mercuration of the aromatic ring or via a transmetallation reaction.

Direct Mercuration Pathways

Direct mercuration is an electrophilic aromatic substitution reaction where a mercury(II) salt, such as mercuric acetate (B1210297), Hg(O₂CCH₃)₂, reacts directly with an electron-rich aromatic compound. chemeurope.com The methoxy group on the phenylethyl precursor is an activating group, making the aromatic ring more susceptible to electrophilic attack.

In this pathway, a compound like 4-ethylanisole (B128215) could react with mercuric acetate. The mercury electrophile would substitute one of the hydrogen atoms on the aromatic ring, preferentially at the ortho position to the methoxy group due to its directing effects. The resulting acetate group on the mercury can then be displaced by a chloride ion. chemeurope.comwikipedia.org

Reactant Reagent Intermediate Product Reaction Type
4-ethylanisole1. Mercuric Acetate 2. Sodium Chloride(2-(4-methoxyphenyl)ethyl)mercuric chlorideElectrophilic Aromatic Substitution

Note: This pathway can sometimes lead to a mixture of isomers and is less specific than transmetallation. libretexts.org

Transmetallation Reactions

Transmetallation is a more controlled and widely used method for forming specific organomercury compounds. wikipedia.org This process involves the reaction of a mercury(II) halide with a more reactive organometallic reagent, such as a Grignard or organolithium reagent. chemeurope.com

Step 1: Grignard Reagent Formation The first step is the preparation of a Grignard reagent from the previously synthesized 1-(2-bromoethyl)-4-methoxybenzene. This is achieved by reacting the alkyl halide with magnesium metal in an ether solvent. byjus.com

Reactant Reagent Product Reaction Type
1-(2-bromoethyl)-4-methoxybenzeneMagnesium (Mg) in Diethyl Ether(4-methoxyphenylethyl)magnesium bromideGrignard Synthesis

Step 2: Reaction with Mercuric Halide The newly formed Grignard reagent is then reacted with a mercury(II) salt, typically mercuric chloride (HgCl₂). wikipedia.org The organometallic group is transferred from magnesium to mercury, yielding the desired organomercuric chloride and a magnesium salt byproduct. chemeurope.com

Reactant Reagent Product Reaction Type
(4-methoxyphenylethyl)magnesium bromideMercuric Chloride (HgCl₂)(4-methoxyphenylethyl)mercuric chlorideTransmetallation

Esterification and Ligand Exchange Reactions for Neodecanoate Incorporation

The final step in the synthesis is the attachment of the neodecanoate ligand to the mercury center. This is accomplished through a ligand exchange, or salt metathesis, reaction.

The organomercuric chloride prepared via transmetallation is reacted with the sodium neodecanoate prepared in the initial ligand preparation step. In this reaction, the neodecanoate anion displaces the chloride ion on the mercury atom. This forms the final product, Phenylethyl methoxy mercury neodecanoate, and a simple inorganic salt, sodium chloride, as a byproduct. The reaction is typically driven by the precipitation of the less soluble product or the use of a solvent system that favors the exchange.

Reactant 1 Reactant 2 Final Product Byproduct Reaction Type
(4-methoxyphenylethyl)mercuric chlorideSodium NeodecanoateThis compoundSodium Chloride (NaCl)Ligand Exchange (Salt Metathesis)

Purification and Characterization Techniques for Novel Organomercury Compounds

The purification and characterization of newly synthesized organomercury compounds like this compound are crucial to confirm its identity and purity. A combination of chromatographic and spectroscopic techniques is typically employed.

Purification Techniques

Recrystallization: This is a common method for purifying solid organomercury compounds. The choice of solvent is critical and is determined by the solubility of the compound at different temperatures. A suitable solvent will dissolve the compound at an elevated temperature but not at room temperature, allowing for the formation of pure crystals upon cooling.

Solvent/Solvent SystemRationale for Use
Ethanol/WaterThe compound is likely soluble in ethanol, and the addition of water as an anti-solvent can induce crystallization.
Toluene (B28343)/Heptane (B126788)Aromatic solvents like toluene often dissolve arylmercuric compounds, and the addition of a non-polar solvent like heptane can facilitate precipitation.
Ethyl Acetate/HexaneThis combination of a moderately polar and a non-polar solvent is a versatile system for the recrystallization of many organic compounds.

Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is a powerful technique. A stationary phase, such as silica (B1680970) gel, is used to separate the components of a mixture based on their differential adsorption. The choice of the mobile phase (eluent) is crucial for achieving good separation. High-Performance Liquid Chromatography (HPLC) is a more advanced form of column chromatography that offers higher resolution and faster separation times. researchgate.netnih.gov

ParameterCondition
ColumnReverse-phase C18
Mobile PhaseAcetonitrile/Water gradient with 0.1% formic acid
Flow Rate1.0 mL/min
DetectionUV at 254 nm

Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of organic compounds. For this compound, NMR would provide detailed information about the structure of the aromatic ring and the neodecanoate ligand.

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons, the ethyl group protons, the methoxy group protons, and the protons of the neodecanoate chain. The chemical shifts and coupling patterns would confirm the substitution pattern on the benzene (B151609) ring. compoundchem.comoregonstate.edunetlify.app

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule, including the carbon directly bonded to the mercury atom. spectrabase.com

Plausible ¹H and ¹³C NMR Data for (4-ethyl-2-methoxyphenyl)mercuric neodecanoate:

NucleusAssignmentExpected Chemical Shift (δ, ppm)Multiplicity
¹HAromatic-H6.8 - 7.5m
¹H-OCH₃3.8 - 4.0s
¹H-CH₂- (ethyl)2.5 - 2.8q
¹H-CH₃ (ethyl)1.1 - 1.4t
¹HNeodecanoate protons0.8 - 2.5m
¹³CC-Hg160 - 170s
¹³CC-O (aromatic)155 - 165s
¹³CAromatic C-H110 - 140d
¹³C-OCH₃55 - 60q
¹³C-CH₂- (ethyl)28 - 32t
¹³C-CH₃ (ethyl)14 - 18q
¹³CNeodecanoate carbons10 - 40m
¹³CC=O (neodecanoate)175 - 185s

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to the mass of the entire molecule. The fragmentation pattern would likely involve the loss of the neodecanoate group, the ethyl group, and the methoxy group. pharmacy180.comlibretexts.org

Expected Mass Spectrometry Fragmentation for (4-ethyl-2-methoxyphenyl)mercuric neodecanoate:

m/zPlausible Fragment
[M]⁺Molecular ion
[M - C₉H₁₉COO]⁺Loss of the neodecanoate radical
[M - C₉H₁₉COOH]⁺Loss of neodecanoic acid
[C₆H₃(C₂H₅)(OCH₃)]⁺Substituted phenyl fragment
[Hg]⁺Mercury ion

Elemental Analysis: Elemental analysis determines the percentage composition of elements (carbon, hydrogen) in a compound. This data is used to confirm the empirical and molecular formula of the synthesized compound. azom.com

Theoretical Elemental Analysis for C₁₉H₃₀HgO₃:

ElementTheoretical Percentage
Carbon (C)44.99%
Hydrogen (H)5.96%
Mercury (Hg)39.56%
Oxygen (O)9.47%

Molecular Structure and Coordination Environment of Phenylethyl Methoxy Mercury Neodecanoate

Spectroscopic Analysis of Metal-Ligand Bonding (e.g., NMR, IR, Raman, UV-Vis)

Spectroscopic techniques are fundamental in elucidating the bonding between the mercury center and its ligands (phenylethyl methoxy (B1213986) and neodecanoate).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹⁹Hg NMR would provide critical information. ¹⁹⁹Hg NMR is particularly powerful for studying mercury compounds, as the chemical shifts are very sensitive to the coordination environment of the mercury atom. nih.gov However, no specific NMR spectra for Phenylethyl methoxy mercury neodecanoate have been found in published literature.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques would help characterize the bonding of the neodecanoate ligand. The positions of the asymmetric and symmetric carboxylate (COO⁻) stretching bands in the IR spectrum can indicate the coordination mode of the carboxylate group (e.g., monodentate, bidentate, or bridging). youtube.comwikipedia.org For metal carboxylates, these bands typically appear in the 1650-1540 cm⁻¹ and 1450-1360 cm⁻¹ regions, respectively. wikipedia.org Without experimental spectra for the specific compound, a definitive assignment of the coordination mode is not possible.

UV-Vis Spectroscopy: This technique could provide information about the electronic transitions within the molecule, particularly those involving the phenyl group and the mercury center. However, no UV-Vis data for this compound is available.

Theoretical Studies on Electronic Structure and Bonding

Computational chemistry, using methods like Density Functional Theory (DFT), can provide valuable insights into the electronic structure and the nature of the bonding between mercury and its ligands. chemicalbook.com Such studies can calculate bond energies, atomic charges, and molecular orbitals, helping to explain the stability and reactivity of the compound. Theoretical studies on various mercury complexes have been performed to understand mercury's bonding preferences with different ligands. chemicalbook.com However, no specific theoretical studies focused on this compound were found.

Ligand Conformation and its Influence on Mercury Coordination

No Information Available for "this compound"

Extensive research has yielded no scientific data or scholarly mentions of a chemical compound named "this compound." This suggests that the requested compound may be a misnomer, a highly specialized or proprietary substance not documented in public scientific literature, or a theoretical compound that has not been synthesized or characterized.

Chemical databases, academic journals, and other scientific resources provide no information on the reaction mechanisms, catalytic activity, or applications of a compound with this specific name. All relevant search results consistently refer to Phenylmercury (B1218190) neodecanoate , a known organomercury compound with established, albeit historically more common, uses.

Given the strict adherence required to the specified chemical name, "this compound," it is not possible to generate the requested article. An article on Phenylmercury neodecanoate would not align with the provided instructions to focus solely on the named compound.

Therefore, the following sections of the requested article outline cannot be addressed:

Reaction Mechanisms and Catalytic Activity in Advanced Chemical Syntheses

Catalytic Applications in Non-Polyurethane Systems

Without any available data, a scientifically accurate and informative article on "Phenylethyl methoxy (B1213986) mercury neodecanoate" cannot be produced.

Mentioned Compounds

Based on a comprehensive review of available scientific literature, there is no documented evidence of "Phenylethyl methoxy mercury neodecanoate" being utilized in catalytic applications for advanced chemical syntheses. The search for its involvement in specific organic transformations, including detailed reaction mechanisms, catalytic activity, and studies on its chemo- and regioselectivity, did not yield any relevant research findings.

Environmental Transformation Pathways and Speciation Studies

Degradation Mechanisms of Organomercury Compounds in Abiotic Environments

Abiotic degradation processes, primarily driven by light and water, play a significant role in the transformation of organomercury compounds in the environment.

Photolytic degradation, or photodecomposition, is a key process in the breakdown of organomercury compounds in sunlit surface waters. nih.gov This process involves the cleavage of the carbon-mercury bond by solar radiation, leading to the formation of inorganic mercury and organic radicals. libretexts.org The rate and efficiency of photolytic degradation can be influenced by various environmental factors, including the wavelength and intensity of light, the presence of dissolved organic matter (DOM), and the specific chemical structure of the organomercury compound. nih.gov

Research on methylmercury, a well-studied organomercury compound, has shown that its photodegradation is significantly enhanced by the presence of dissolved organic matter, which can act as a photosensitizer. nih.govnih.gov The ultraviolet (UV) spectrum of sunlight is primarily responsible for inducing the degradation of methylmercury. nih.gov Reactive oxygen species, such as singlet oxygen and hydroxyl radicals, generated from the interaction of sunlight with DOM, are thought to be key intermediates in the degradation process. nih.govresearchgate.net It is plausible that similar mechanisms govern the photolytic degradation of phenylethyl methoxy (B1213986) mercury neodecanoate.

Table 1: Factors Influencing Photolytic Degradation of Organomercury Compounds

FactorInfluence on Degradation RateReferences
Light Intensity Increases with higher light intensity nih.gov
Wavelength Primarily driven by UV radiation nih.gov
Dissolved Organic Matter (DOM) Can enhance degradation through photosensitization nih.govnih.gov
Presence of Thiols Can alter electron transition energies and affect degradation rates nih.gov
pH Can influence the speciation of the organomercury compound and its interaction with other substances researchgate.net

The hydrolytic stability of organomercury compounds refers to their resistance to breaking down in water. The carbon-mercury bond is generally stable to water and oxygen. wikipedia.org However, the stability can be influenced by the pH of the water and the presence of other chemical species. While acyclic organomercurials can undergo significant hydrolysis, cyclic structures tend to exhibit greater stability. researchgate.net

The hydrolysis of an organomercury compound like phenylethyl methoxy mercury neodecanoate would likely involve the cleavage of the mercury-ester bond, potentially yielding phenylethyl methoxy mercury and neodecanoic acid. Further hydrolysis could cleave the carbon-mercury bond, releasing inorganic mercury. The specific transformation products would depend on the reaction conditions.

Biogeochemical Cycling and Mercury Speciation Analysis

The biogeochemical cycling of mercury involves a series of transformations between different chemical forms, driven by both biological and chemical processes. wikipedia.orgsustainability-directory.commit.edu These transformations are critical in determining the fate and transport of mercury in the environment. frontiersin.orgfrontiersin.org

Microorganisms play a central role in the transformation of mercury in the environment. nsf.govnih.govrutgers.eduresearchgate.net Two key microbial processes are methylation and demethylation.

Methylation: This process involves the addition of a methyl group to inorganic mercury, forming methylmercury. nsf.govlibretexts.org This transformation is primarily carried out by anaerobic bacteria, such as sulfate-reducing and iron-reducing bacteria, in anoxic environments like sediments and wetlands. researchgate.netnsf.gov The genes responsible for mercury methylation, hgcA and hgcB, have been identified in a diverse range of microorganisms. nsf.govnih.gov

Demethylation: This is the process of removing the methyl group from methylmercury, converting it back to inorganic mercury. nih.gov Demethylation can occur through two main pathways:

Oxidative demethylation: This pathway results in the formation of inorganic mercury (Hg(II)) and carbon dioxide. It is thought to be carried out by anaerobic bacteria. nih.govresearchgate.netrsc.org

Reductive demethylation: This pathway produces elemental mercury (Hg(0)) and methane. It is often mediated by the mer operon in mercury-resistant bacteria. nsf.govnih.govresearchgate.net The organomercury lyase enzyme (MerB) cleaves the carbon-mercury bond, and the mercuric reductase enzyme (MerA) reduces Hg(II) to Hg(0). nsf.govresearchgate.net

While these processes are well-documented for methylmercury, it is anticipated that more complex organomercury compounds like this compound could also be subject to microbial degradation, likely involving the cleavage of the organic side chains.

The accurate determination of different mercury species in environmental samples is crucial for understanding their transformation and fate. vliz.benih.gov This process, known as speciation analysis, typically involves several steps: sample collection, extraction of mercury species, separation, and detection. vliz.bevliz.be

A variety of analytical techniques are employed for the separation and detection of mercury species. nih.govresearchgate.net

Separation Techniques: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly used to separate different organomercury compounds. vliz.benih.gov

Detection Techniques:

Cold Vapor Atomic Fluorescence Spectrometry (CV-AFS): This is a highly sensitive and selective technique for mercury detection. vliz.be

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This technique offers high sensitivity and the ability to perform isotope dilution analysis for very accurate quantification. vliz.benih.gov

Atomic Absorption Spectrometry (AAS): This technique is also used for mercury determination. nih.govresearchgate.net

The choice of analytical method depends on the specific mercury species of interest, the sample matrix, and the required detection limits. researchgate.net

Table 2: Common Analytical Techniques for Mercury Speciation

TechniquePrincipleTypical Detection LimitsReferences
GC-CV-AFS Separation by gas chromatography followed by detection using cold vapor atomic fluorescence spectrometry.pg/L to ng/L vliz.be
HPLC-ICP-MS Separation by high-performance liquid chromatography followed by detection using inductively coupled plasma mass spectrometry.pg/L to ng/L vliz.benih.gov
CV-AAS Measurement of the absorption of radiation by mercury atoms in the vapor phase.ng/L to µg/L nih.govresearchgate.net

Adsorption and Desorption Phenomena in Various Media

The mobility of organomercury compounds in the environment is significantly influenced by their interaction with solid phases such as soil, sediment, and suspended particles. researchgate.net Adsorption, the binding of a substance to a surface, and desorption, its release, are key processes controlling the partitioning of these compounds between the solid and aqueous phases. udel.edu

The extent of adsorption of mercury compounds is dependent on the properties of both the compound and the sorbent material. nih.govresearchgate.net

Soil and Sediment Properties: The organic matter content, clay mineralogy, and presence of metal oxides (iron and manganese oxyhydroxides) are important factors. nih.govresearchgate.netifremer.fr Higher organic matter and clay content generally lead to stronger adsorption of mercury. udel.edunih.gov

Chemical Speciation: The chemical form of mercury greatly affects its adsorption behavior. Organomercury compounds, being less polar than inorganic mercury, may have different affinities for various sorbents.

Studies have shown that mercury adsorption to soils can be rapid and largely irreversible, meaning that once bound, it is not easily released back into the solution. nih.gov This strong binding reduces the mobility of mercury in the soil column and its potential to leach into groundwater. nih.govresearchgate.net The removal of soil organic matter has been shown to decrease mercury adsorption, highlighting its crucial role in sequestering mercury in soils. nih.govresearchgate.net

Advanced Analytical Techniques for Detection and Quantification

Chromatographic Methods for Separation of Organomercury Species

Chromatographic techniques are fundamental for the separation of different mercury species from complex matrices. psanalytical.com The choice between gas and liquid chromatography depends on the volatility and thermal stability of the target analytes. aqa.org.ar

Gas chromatography (GC) is a powerful technique for the separation of volatile and thermally stable organomercury compounds. For less volatile compounds, a derivatization step is often required to increase their volatility. econference.io Hyphenation of GC with highly sensitive and selective detectors like atomic absorption spectrometry (AAS) or inductively coupled plasma mass spectrometry (ICP-MS) allows for the precise quantification of individual organomercury species.

GC-AAS is a widely used technique for the analysis of organometallic compounds, including organic mercury. It offers good sensitivity and selectivity. The separated compounds from the GC column are introduced into an atomizer, and the atomic absorption of mercury is measured.

GC-ICP-MS is considered the gold standard for mercury speciation analysis due to its exceptional accuracy, precision, and the ability to perform species-specific isotope dilution analysis. thermofisher.com This technique provides extremely low detection limits, often in the sub-picogram range. econference.io The high-temperature plasma in the ICP-MS ensures the complete atomization and ionization of the eluted compounds, minimizing matrix effects and allowing for highly sensitive detection. researchgate.netrsc.org

Table 1: Comparison of GC-based techniques for organomercury analysis

Technique Detector Typical Detection Limits Key Advantages
GC-AAS Atomic Absorption Spectrometer ng range Robust, widely available
GC-ICP-MS Inductively Coupled Plasma Mass Spectrometer pg to sub-pg range High sensitivity, high selectivity, isotope analysis capability

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation of a broad range of organomercury compounds, including those that are non-volatile or thermally labile. researchgate.netspectroscopyonline.com HPLC is often considered less prone to species conversion during analysis compared to GC. spectroscopyonline.com The separation is typically achieved using reversed-phase chromatography with a mobile phase containing a complexing agent to improve the separation of mercury species. researchgate.netanalytik-jena.com

Coupling HPLC with sensitive detectors is crucial for the quantification of trace levels of organomercury compounds. frontiersin.org HPLC-ICP-MS is one of the most powerful hyphenated techniques for mercury speciation analysis, offering high sensitivity and the ability to analyze a wide range of compounds. analytik-jena.comfrontiersin.org Other detection methods coupled with HPLC include atomic fluorescence spectrometry (AFS), which also provides excellent sensitivity. psanalytical.comspectroscopyonline.com

Mass Spectrometry for Molecular Identification and Isotope Analysis

Mass spectrometry (MS) is an indispensable tool for the unambiguous identification of organomercury compounds and for conducting isotope analysis. When coupled with a separation technique like GC or HPLC, MS provides both qualitative and quantitative information.

GC-MS can be used for the identification of volatile organomercury compounds based on their mass spectra. econference.io However, for trace analysis, the sensitivity of ICP-MS is often superior. rsc.org HPLC coupled with electrospray ionization mass spectrometry (ESI-MS) can be used to identify and characterize non-volatile organomercury species and their degradation products. mdpi.com

Inductively coupled plasma mass spectrometry (ICP-MS) is not only a highly sensitive detector for chromatography but also a powerful tool for isotope analysis. thermofisher.comresearchgate.net By measuring the isotopic ratios of mercury, it is possible to trace the sources of mercury contamination and to study the transformation pathways of organomercury compounds in the environment. thermofisher.com Species-specific isotope dilution mass spectrometry (SS-IDMS) is a calibration strategy that uses isotopically enriched standards to achieve the highest accuracy and precision in quantification. thermofisher.comrsc.org

Electrochemical Methods for Detection

Electrochemical methods offer a sensitive, cost-effective, and often portable alternative for the detection of mercury and its organic compounds. researchgate.netmdpi.com These techniques are based on the electrochemical properties of the mercury species.

Anodic stripping voltammetry (ASV) is a particularly sensitive electrochemical technique for mercury detection. mdpi.com It involves a preconcentration step where mercury is deposited onto the working electrode, followed by a stripping step where the accumulated mercury is re-oxidized, generating a current signal proportional to its concentration. mdpi.com The selectivity and sensitivity of electrochemical sensors can be significantly enhanced by modifying the electrode surface with materials that have a high affinity for mercury, such as gold nanoparticles or specific complexing agents. nih.govrsc.org While many electrochemical methods are developed for inorganic mercury, they can be adapted for the detection of organomercury compounds after a suitable sample pretreatment step to release the mercury ion.

Development of Novel Spectroscopic Probes for In Situ Monitoring

There is a growing interest in the development of novel spectroscopic probes for the rapid, selective, and in-situ monitoring of mercury. researchgate.net These probes are typically based on fluorescence or colorimetric changes upon binding to mercury. spectroscopyonline.comrsc.org

Fluorescent probes are designed to exhibit a change in their fluorescence intensity or wavelength upon interaction with mercury ions. researchgate.netspectroscopyonline.com These probes can offer very high sensitivity and selectivity. spectroscopyonline.com Recent research has focused on developing probes that can be used in complex matrices such as water and biological samples. spectroscopyonline.com

Colorimetric sensors provide a visual detection of mercury, often through a color change that can be observed with the naked eye or quantified with a simple spectrophotometer. rsc.org These sensors are particularly useful for rapid screening and field applications. rsc.org While most of these probes are designed to detect inorganic mercury, research is ongoing to develop probes with selectivity for specific organomercury compounds or to incorporate them into analytical workflows for the detection of total organomercury after a decomposition step.

Table 2: Summary of Advanced Analytical Techniques

Technique Principle Application for Organomercury Analysis
GC-ICP-MS Separation by volatility, detection by mass spectrometry Quantification and speciation of volatile organomercury compounds with very high sensitivity.
HPLC-ICP-MS Separation by polarity, detection by mass spectrometry Quantification and speciation of a wide range of organomercury compounds, including non-volatile species.
Electrochemical Sensors Measurement of current or potential changes Sensitive detection of mercury, adaptable for organomercury after sample preparation.
Spectroscopic Probes Fluorescence or color change upon binding Rapid and in-situ screening for mercury.

Information Scarcity on Phenylethyl Methoxy (B1213986) Mercury Neodecanoate Hampers Future Research Projections

Extensive searches for this particular organomercury compound did not yield specific data related to its computational modeling, reactivity, environmental behavior, or its potential applications in catalysis. The available literature and databases primarily focus on more commonly used organomercury compounds, such as phenylmercury (B1218190) neodecanoate, which has seen use as a catalyst in the production of polyurethane coatings, adhesives, sealants, and elastomers. amazontele.com

The absence of foundational research on Phenylethyl methoxy mercury neodecanoate makes it impossible to elaborate on the following proposed areas of investigation:

Future Research Directions and Theoretical Advancements

Development of Sustainable Synthetic Routes for Organomercury Compounds:While there is general interest in greener chemical synthesis, the lack of information on the synthesis and application of Phenylethyl methoxy (B1213986) mercury neodecanoate means that specific sustainable routes cannot be proposed or evaluated.

Further research would be required to first isolate, characterize, and determine the fundamental chemical and physical properties of Phenylethyl methoxy mercury neodecanoate. Only after such foundational work is completed can the scientific community begin to explore the more advanced research directions outlined.

Q & A

Q. What are the primary industrial applications of phenylmercury neodecanoate, and what methodological considerations are critical for its use in polyurethane synthesis?

Phenylmercury neodecanoate is a catalyst in polyurethane elastomer production, enabling controlled urethane formation with long pot life and rapid curing . Key methodological considerations include:

  • Catalyst concentration (0.2–1% in polymer formulations, yielding 0.05–0.3% mercury in final products) .
  • Compatibility with polyol-isocyanate systems and temperature-dependent activation .
  • Compliance with regulatory restrictions (e.g., EU Regulation 848/2012) during experimental design .

Q. How can researchers quantify mercury release from phenylmercury neodecanoate-containing polyurethane waste?

Environmental release modeling should incorporate:

  • Waste stream analysis : Mercury leaching during landfill disposal or incineration, referencing emission factors from municipal waste studies .
  • Aquatic toxicity assays : Standardized tests (e.g., OECD 202/203) to compare impacts of mercury vs. mercury-free alternatives .
  • Life-cycle assessment (LCA) : Tracking mercury persistence in ecosystems using isotopic labeling or speciation analysis .

Q. What regulatory frameworks govern phenylmercury neodecanoate use in academic research?

Key regulations include:

  • EU REACH Annex XVII : Restriction to ≤100 mg Hg/kg in products, with exemptions for analytical/research purposes .
  • Swiss Chemical Risk Reduction Ordinance : Prohibition on commercial distribution but allowance for lab-scale studies . Researchers must document mercury disposal protocols and verify supplier compliance with regional laws .

Advanced Research Questions

Q. How can experimental designs address contradictions in toxicity data between phenylmercury neodecanoate and non-mercury catalysts?

  • Comparative toxicity studies : Use in vitro assays (e.g., skin irritation tests per OECD 439) to evaluate zinc neodecanoate (irritant) vs. bismuth/zirconium catalysts (non-irritant) .
  • Dose-response modeling : Quantify neurotoxic thresholds for mercury using zebrafish embryos vs. mammalian cell lines .
  • Data reconciliation : Apply meta-analysis frameworks to resolve discrepancies in historical vs. recent ecotoxicity datasets .

Q. What advanced analytical techniques validate trace phenylmercury neodecanoate residues in polyurethane matrices?

  • GC-MS/ICP-MS : Detect mercury speciation at ppb levels, with spike-recovery validation (85–115% acceptable range) .
  • Synchrotron XANES : Map mercury oxidation states in aged polyurethane samples .
  • Inter-laboratory studies : Address variability via round-robin testing using certified reference materials (CRMs) .

Q. How can researchers optimize synthetic protocols for phenylmercury neodecanoate alternatives under evolving regulations?

  • High-throughput screening : Test organotin (e.g., dibutyltin dilaurate) or amine catalysts for cure rate/pot life parity .
  • Machine learning : Predict ligand-metal interactions for manganese neodecanoate complexes (e.g., Mn(neodecanoate)₂-tmtacn) as mercury-free alternatives .
  • Regulatory alignment : Cross-reference the EU Substances of Concern Inventory (SCIP) to exclude restricted compounds .

Q. What methodologies reconcile historical mercury consumption data with current supply-chain uncertainties?

  • Data triangulation : Compare Lassen et al. (2008) estimates (300–350 tons/year global use) with supplier disclosures and customs records .
  • Supplier audits : Trace phenylmercury neodecanoate availability via chemical registries (e.g., Toronto Research Chemicals, Molbase) .
  • Uncertainty quantification : Apply Monte Carlo simulations to annual consumption estimates (e.g., 5.1 tonnes in Slovenia, 2006) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.